molecular formula C12H16O3 B13559708 Methyl 3-(2,3-dimethylphenyl)-2-hydroxypropanoate

Methyl 3-(2,3-dimethylphenyl)-2-hydroxypropanoate

Cat. No.: B13559708
M. Wt: 208.25 g/mol
InChI Key: MGVIYPKOUBUGEE-UHFFFAOYSA-N
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Description

Methyl 3-(2,3-dimethylphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a methyl ester, a hydroxyl group, and a dimethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,3-dimethylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-dimethylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methyl ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: 3-(2,3-dimethylphenyl)-2-oxopropanoic acid.

    Reduction: 3-(2,3-dimethylphenyl)-2-hydroxypropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,3-dimethylphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dimethylphenyl)-2-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-dimethylphenyl)-2-hydroxypropanoate
  • Methyl 3-(3,4-dimethylphenyl)-2-hydroxypropanoate
  • Methyl 3-(2,3-dimethylphenyl)-2-oxopropanoate

Uniqueness

Methyl 3-(2,3-dimethylphenyl)-2-hydroxypropanoate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to different physical and chemical properties, making it valuable for specific applications.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 3-(2,3-dimethylphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C12H16O3/c1-8-5-4-6-10(9(8)2)7-11(13)12(14)15-3/h4-6,11,13H,7H2,1-3H3

InChI Key

MGVIYPKOUBUGEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC(C(=O)OC)O)C

Origin of Product

United States

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